
1,2-Bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(ethenyl)benzene: , 1-ethenyl-4-ethylbenzene , and 4-methylphenol are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are characterized by the presence of benzene rings with various substituents, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
1,2-Bis(ethenyl)benzene
Synthesis: This compound can be synthesized through the of benzene with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
-
1-ethenyl-4-ethylbenzene
Synthesis: This compound can be prepared by the with ethylene and ethyl chloride in the presence of a Lewis acid catalyst. The reaction conditions are similar to those used for 1,2-Bis(ethenyl)benzene, with the addition of ethyl chloride to introduce the ethyl group.
-
4-methylphenol
Synthesis: using a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position.
Industrial Production Methods
1,2-Bis(ethenyl)benzene: and are produced on an industrial scale using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and selectivity.
4-methylphenol: is produced industrially through the using air or oxygen in the presence of a catalyst and is widely used due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
-
1,2-Bis(ethenyl)benzene
Oxidation: This compound can undergo oxidation to form corresponding epoxides or diols.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
-
1-ethenyl-4-ethylbenzene
Oxidation: Similar to 1,2-Bis(ethenyl)benzene, this compound can be oxidized to form epoxides or diols.
Substitution: Electrophilic aromatic substitution reactions can occur, with the ethyl group directing the incoming electrophile to the para position.
-
4-methylphenol
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used for electrophilic aromatic substitution reactions.
Major Products Formed
1,2-Bis(ethenyl)benzene: Epoxides, diols, and substituted derivatives.
1-ethenyl-4-ethylbenzene: Epoxides, diols, and substituted derivatives.
4-methylphenol: Quinones, nitrated, sulfonated, and halogenated derivatives.
科学研究应用
-
1,2-Bis(ethenyl)benzene
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
-
1-ethenyl-4-ethylbenzene
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Used in the manufacture of resins, plastics, and other materials.
-
4-methylphenol
Chemistry: Used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Used in the formulation of antiseptics and disinfectants.
Industry: Used in the production of phenolic resins, dyes, and fragrances.
作用机制
-
1,2-Bis(ethenyl)benzene
Mechanism: Acts as a reactive intermediate in polymerization reactions, forming cross-linked polymer networks.
Molecular Targets: Interacts with catalysts and initiators to propagate polymer chains.
-
1-ethenyl-4-ethylbenzene
Mechanism: Undergoes polymerization to form high-molecular-weight polymers.
Molecular Targets: Reacts with radical initiators and catalysts to form polymer chains.
-
4-methylphenol
Mechanism: Exhibits antimicrobial activity by disrupting microbial cell membranes.
Molecular Targets: Interacts with cellular proteins and enzymes, leading to cell death.
相似化合物的比较
-
1,2-Bis(ethenyl)benzene
Similar Compounds: Styrene, divinylbenzene.
Uniqueness: Contains two ethenyl groups, allowing for the formation of cross-linked polymers.
-
1-ethenyl-4-ethylbenzene
Similar Compounds: Ethylbenzene, styrene.
Uniqueness: Contains both ethenyl and ethyl groups, providing unique reactivity and properties.
-
4-methylphenol
Similar Compounds: Phenol, cresols.
Uniqueness: Contains a methyl group at the para position, enhancing its antimicrobial and antioxidant properties.
属性
CAS 编号 |
65104-04-3 |
|---|---|
分子式 |
C27H30O |
分子量 |
370.5 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol |
InChI |
InChI=1S/C10H12.C10H10.C7H8O/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-7-5-6-8-10(9)4-2;1-6-2-4-7(8)5-3-6/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-5,8H,1H3 |
InChI 键 |
LTIDXFFXNZXMEQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C=C.CC1=CC=C(C=C1)O.C=CC1=CC=CC=C1C=C |
相关CAS编号 |
65104-04-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




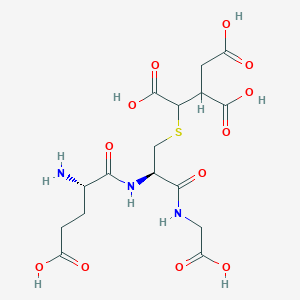

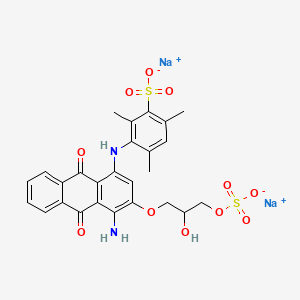
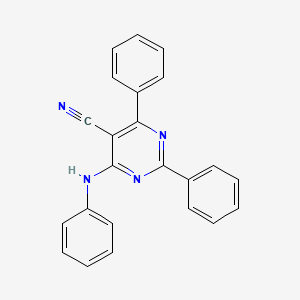
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
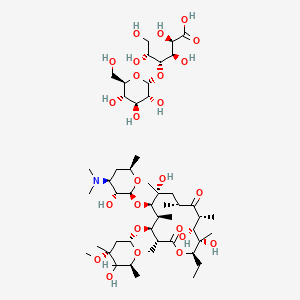
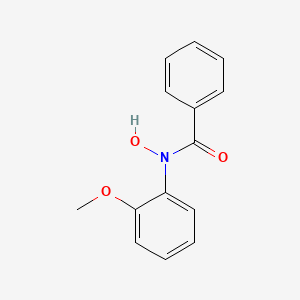
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

